3,5-Difluorobenzylzinc bromide

Catalog No.
S3329940
CAS No.
308796-30-7
M.F
C7H5BrF2Zn
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzylzinc bromide

CAS Number

308796-30-7

Product Name

3,5-Difluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);1,3-difluoro-5-methanidylbenzene

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

HUTYJRVTQJKGIO-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br

3,5-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7_7H5_5BrF2_2Zn and a molecular weight of approximately 272.4 g/mol. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzyl ring, enhancing its reactivity and solubility in organic solvents. It is typically available as a solution in tetrahydrofuran, with a concentration of 0.5 M . The compound plays a significant role in organometallic chemistry, particularly in cross-coupling reactions.

  • Flammability: Organozinc compounds can ignite spontaneously upon contact with air or moisture. 3,5-Difluorobenzylzinc bromide should be handled under inert atmosphere and with appropriate precautions [].
  • Toxicity: Data on specific toxicity is limited. However, zinc compounds can be mildly toxic upon ingestion or inhalation. It's advisable to handle this compound with gloves and proper ventilation [].
  • Reactivity: The compound reacts readily with water and moisture, releasing flammable hydrogen gas and potentially toxic byproducts like zinc oxide [].

3,5-Difluorobenzylzinc bromide is primarily utilized in nucleophilic substitution reactions and cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, it acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The presence of fluorine substituents can influence the electronic properties of the compound, making it more reactive towards electrophiles compared to non-fluorinated analogs .

The synthesis of 3,5-difluorobenzylzinc bromide typically involves the reaction of 3,5-difluorobenzyl bromide with zinc metal in an appropriate solvent such as tetrahydrofuran or diethyl ether. The general reaction can be represented as follows:

3 5 Difluorobenzyl bromide+Zn3 5 Difluorobenzylzinc bromide\text{3 5 Difluorobenzyl bromide}+\text{Zn}\rightarrow \text{3 5 Difluorobenzylzinc bromide}

This method allows for the formation of the organozinc compound while maintaining high purity levels .

3,5-Difluorobenzylzinc bromide is primarily used in organic synthesis for:

  • Cross-coupling reactions: It is particularly useful in forming biaryl compounds.
  • Synthesis of pharmaceuticals: The compound serves as a building block for various drug candidates due to its reactivity.
  • Material science: It can be used in developing new materials with specific electronic or optical properties .

Similar Compounds: Comparison

Several compounds share structural similarities with 3,5-difluorobenzylzinc bromide. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Fluorobenzylzinc bromideC7_7H6_6BrFContains one fluorine atom; less reactive than 3,5-difluorobenzylzinc bromide.
4-Fluorobenzylzinc bromideC7_7H6_6BrFContains one fluorine atom; different position affects reactivity.
Benzylzinc bromideC7_7H7_7BrNo fluorine; significantly less reactive due to lack of electron-withdrawing groups.
3,4-Difluorobenzylzinc bromideC7_7H6_6BrF2_2Two fluorines but at different positions; affects sterics and electronics differently.

The unique positioning of the fluorine atoms in 3,5-difluorobenzylzinc bromide contributes to its distinct reactivity profile compared to these similar compounds .

Dates

Modify: 2023-08-19

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